![molecular formula C18H22N4O2 B2636052 N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448135-83-8](/img/structure/B2636052.png)
N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as JNJ-39729209, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Binding Affinity
Research on similar pyrazole derivatives highlights the exploration of structure-activity relationships, particularly in the context of cannabinoid receptor antagonists. These studies focus on identifying the structural requirements for potent and selective activity, which include specific substituents on the pyrazole ring and modifications at various positions to enhance receptor affinity or introduce new functionalities for imaging or therapeutic applications (Lan et al., 1999).
Medicinal Chemistry and Drug Development
Analogues of tocainide, showing structural similarities to the compound , have been synthesized as skeletal muscle sodium channel blockers. These derivatives demonstrate an increase in potency and use-dependent block compared to their progenitor, indicating their potential as antimyotonic agents (Catalano et al., 2008).
Molecular Interaction and Pharmacophore Modeling
Investigations into the molecular interactions of antagonistic compounds with cannabinoid receptors provide insights into the binding modes, energetic stability, and pharmacophore models essential for designing receptor-specific ligands. These studies inform on the conformational preferences and substituent effects crucial for receptor binding and activity, offering a framework for developing compounds with desired pharmacological profiles (Shim et al., 2002).
Virtual Screening and Enzyme Inhibition
Virtual screening techniques have been employed to identify new ligands targeting specific receptors or enzymes, exemplified by efforts to discover urokinase receptor inhibitors. Compounds synthesized through these methods have shown potential in blocking angiogenesis and inhibiting cell growth, with some advancing to preclinical evaluations for their effects on tumor metastasis (Wang et al., 2011).
Metabolism and Pharmacokinetics
The metabolism of diarylpyrazoles, compounds structurally related to the query, has been studied to understand their biotransformation and the potential retention of receptor binding properties by their metabolites. These investigations are crucial for assessing the pharmacokinetic profiles and therapeutic potential of new drug candidates (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-4-15(11-14(13)2)21-18(23)22-9-5-16(6-10-22)24-17-12-19-7-8-20-17/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWIKZMEJUQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.